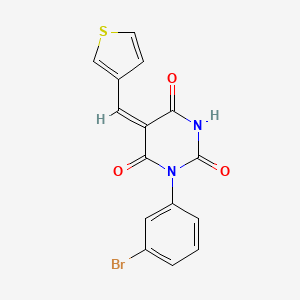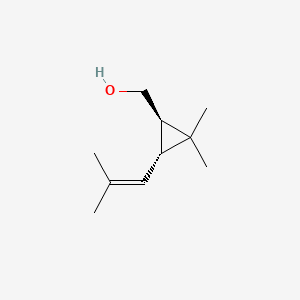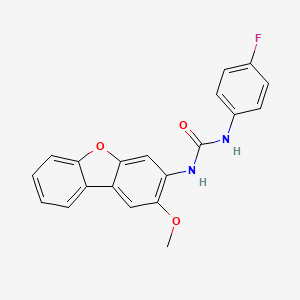
N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-4-quinazolinamine is a member of quinazolines.
Applications De Recherche Scientifique
Antimalarial Activity
N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-4-quinazolinamine and its derivatives have been studied for their antimalarial properties. A notable compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), exhibits high antimalarial activity, positioning it as a promising drug lead in the fight against malaria (Mizukawa et al., 2021).
Antiproliferative Activity
AG-1478, a closely related compound (N-(3-chlorophenyl)-6,7-dimethoxy-4-quinazolinamine), shows significant antiproliferative activity both in vitro and in vivo. This compound has garnered attention for its potential in biopharmaceutical applications due to its broad spectrum of activities (Khattab et al., 2016).
CCR4 Antagonism
Compounds structurally similar to this compound have been investigated for their potential as CC chemokine receptor-4 (CCR4) antagonists. These compounds, including N-cycloheptyl-6,7-dimethoxy-2-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazolin-4-amine, exhibit significant potency and have demonstrated anti-inflammatory activity in murine models of acute dermatitis (Yokoyama et al., 2008; Yokoyama et al., 2009).
Antiviral Properties
A novel scaffold related to this chemical structure, DPQ (6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine), was discovered to bind specifically to the influenza A virus RNA promoter, demonstrating antiviral activity against influenza viruses (Lee et al., 2014).
Inhibition of Nitric Oxide Synthase
Derivatives of 1,2-dihydro-4-quinazolinamines, closely related to the target compound, have been found to be potent and highly selective inhibitors of inducible nitric oxide synthase (i-NOS). These compounds have shown efficacy in both acute and chronic animal models of inflammatory disease (Tinker et al., 2003).
Antibacterial Properties
A series of N2,N4-disubstituted quinazoline-2,4-diamines, similar in structure to the target compound, have shown promise as antibacterial agents, particularly against multidrug-resistant Staphylococcus aureus. These compounds exhibit minimum inhibitory concentrations in the low micromolar range and have demonstrated in vivo effectiveness (Van Horn et al., 2014).
Optoelectronic Applications
Quinazolines, including derivatives of this compound, have been researched for their applications in optoelectronic materials. These compounds are valuable in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).
Propriétés
Formule moléculaire |
C20H22N4O2 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-ylquinazolin-4-amine |
InChI |
InChI=1S/C20H22N4O2/c1-25-14-9-10-17(18(13-14)26-2)21-19-15-7-3-4-8-16(15)22-20(23-19)24-11-5-6-12-24/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,21,22,23) |
Clé InChI |
ZIDQHHIURCUZOD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCCC4)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Fluoro-4-methoxyphenyl)methoxy]benzamide](/img/structure/B1224442.png)

![(1-Methyl-2-benzo[e]benzofuranyl)-phenylmethanone](/img/structure/B1224445.png)
![4-Acetamidobenzenesulfonic acid [2-(1-piperidinyl)phenyl] ester](/img/structure/B1224447.png)
![5-[[[5-(2-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester](/img/structure/B1224448.png)
![[3-[(2-Chlorophenoxy)methyl]phenyl]-(2,6-dimethyl-4-morpholinyl)methanone](/img/structure/B1224451.png)


![1-Adamantanecarboxylic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1224455.png)
![2-[(1-Oxido-2-pyridin-1-iumyl)thio]-1-(4-phenylphenyl)ethanone](/img/structure/B1224457.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1224458.png)
![[4-(2-Ethoxyphenyl)-1-piperazinyl]-(1-oxido-4-pyridin-1-iumyl)methanone](/img/structure/B1224459.png)
![1-Methyl-2-[3-(1-methyl-1,2-dihydroquinolin-2-yliden)prop-1-enyl]quinolinium iodide](/img/structure/B1224465.png)